molecular formula C5H4BrN5 B580417 4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine CAS No. 1235374-44-3

4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine

Cat. No. B580417
CAS RN: 1235374-44-3
M. Wt: 214.026
InChI Key: TUTGYFIEADAVJN-UHFFFAOYSA-N
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Description

“4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is a chemical compound with the CAS Number: 1235374-44-3 . It has a molecular weight of 214.02 . The IUPAC name for this compound is 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which includes “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine”, can be achieved via [4 + 2] domino annulation reactions . These strategies exhibit high performance with moderate to high yields, using easily available materials including ketones, aldehydes, alkynes, secondary alcohols, and alkenes .


Molecular Structure Analysis

The InChI code for “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is 1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10) .


Physical And Chemical Properties Analysis

“4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Plant Protection Products

One of the earliest and most widespread uses of 4-Amino-7-bromoimidazo[2,1-f][1,2,4]triazine lies in the production of plant protection products . These include insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors for nitrogen fertilizers. The compound’s unique structure contributes to its effectiveness in safeguarding crops and enhancing agricultural productivity .

Kinase Inhibitors

Pyrrolo[2,1-f][1,2,4]triazine, a closely related fused heterocycle, has gained prominence as an integral part of several kinase inhibitors . These inhibitors play a crucial role in cancer therapy and other diseases by targeting specific kinases involved in cellular signaling pathways. The scaffold of pyrrolo[2,1-f][1,2,4]triazine contributes to the design of potent and selective kinase inhibitors .

Organic Synthesis

4-Amino-7-bromoimidazo[2,1-f][1,2,4]triazine participates in diverse organic synthesis reactions. It undergoes electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization. These transformations allow chemists to create complex molecules and explore new synthetic routes .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P310, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The future directions of “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” could be in the field of cancer therapy. Pyrrolo [2,1-f] [1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs . Therefore, “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” could potentially be used in the development of new kinase inhibitors for cancer treatment .

properties

IUPAC Name

7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTGYFIEADAVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

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